
MK-386
描述
MK-386,也称为4,7β-二甲基-4-氮杂-5α-胆甾烷-3-酮,是一种合成的甾体类5α-还原酶抑制剂。该化合物于1994年首次报道,并因其潜在的治疗应用,特别是在治疗痤疮和斑秃(雄激素性脱发)等雄激素依赖性疾病方面的应用而受到关注。 它从未上市,因为在早期临床试验中观察到肝毒性 .
科学研究应用
化学: 作为 5α-还原酶 I 型的选择性抑制剂,MK-386 已被用于研究中,以了解该酶在类固醇代谢中的作用。
生物学: 该化合物已被用于研究涉及双氢睾酮(一种强效雄激素)的生物通路。
医学: this compound 曾因其治疗痤疮和雄激素性脱发等雄激素依赖性疾病的潜力而受到关注。
工业: 尽管未上市,但 this compound 已被用于研究中,以开发新的 5α-还原酶抑制剂,用于潜在的治疗应用 .
作用机制
MK-386 通过选择性抑制 5α-还原酶 I 型发挥作用。该酶负责将睾酮转化为双氢睾酮,一种更强效的雄激素。通过抑制该酶,this compound 降低了主要表达 5α-还原酶 I 型的组织(如皮肤和肝脏)中的双氢睾酮水平。 双氢睾酮水平的降低导致这些组织中雄激素活性的降低 .
生化分析
Biochemical Properties
MK-386 plays a crucial role in biochemical reactions by inhibiting the activity of 5α-reductase type 1. This enzyme is responsible for the reduction of testosterone to dihydrotestosterone, a potent androgen that influences various physiological processes. By inhibiting 5α-reductase type 1, this compound reduces the concentration of dihydrotestosterone in serum and sebum without significantly affecting testosterone levels . This selective inhibition is particularly important in tissues where type 1 isozyme is predominant.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By reducing dihydrotestosterone levels, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The reduction in dihydrotestosterone levels can lead to decreased androgenic activity, which may impact processes such as cell proliferation, differentiation, and apoptosis . These effects are particularly relevant in tissues such as the skin and prostate, where dihydrotestosterone plays a critical role.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 5α-reductase type 1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to reduced levels of the latter in target tissues . The selective inhibition of type 1 isozyme by this compound is achieved through its unique chemical structure, which allows it to interact specifically with the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is generally well-tolerated and maintains its inhibitory effects on 5α-reductase type 1 over extended periods . Reversible elevations in aspartate aminotransferase and alanine aminotransferase levels have been observed at higher doses, indicating potential liver toxicity with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces dihydrotestosterone levels without significant adverse effects . At higher doses, the compound can cause reversible liver enzyme elevations, indicating potential toxicity . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of 5α-reductase type 1. This inhibition affects the metabolic flux of androgens, leading to reduced levels of dihydrotestosterone and altered levels of other metabolites . The compound’s interaction with 5α-reductase type 1 is a key aspect of its metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The selective distribution of this compound to tissues with high 5α-reductase type 1 activity is crucial for its therapeutic effects.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with 5α-reductase type 1. The compound is directed to specific compartments or organelles where the enzyme is active . This targeted localization enhances the compound’s inhibitory effects on dihydrotestosterone production.
准备方法
MK-386 的合成涉及多个步骤,从甾体前体开始。合成路线通常包括以下步骤:
氮杂甾体核心形成:
甲基化: 在甾体核的特定位置引入甲基。
氧化: 在所需位置引入酮基。
化学反应分析
MK-386 会发生多种类型的化学反应,包括:
还原: 该化合物可以被还原以形成不同的衍生物,具体取决于所使用的还原剂。
取代: this compound 可以发生取代反应,特别是在氮杂基处,以形成不同的类似物。
氧化: 该化合物可以被进一步氧化以引入额外的官能团或修饰现有的官能团。
这些反应中常用的试剂包括用于还原的氢气,用于取代的卤化剂,以及用于氧化的强氧化剂,如高锰酸钾。 这些反应形成的主要产物通常是具有修饰官能团的原始化合物的衍生物 .
相似化合物的比较
MK-386 在其对 5α-还原酶 I 型的选择性方面是独一无二的。其他类似化合物包括:
虽然非那雄胺和度他雄胺已上市并用于临床,但 this compound 因肝毒性而停产。 this compound 对 5α-还原酶 I 型的高度选择性使其成为研究该酶特定作用的有价值工具 .
属性
IUPAC Name |
(1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTZDXHKQDPUMA-MVJJLJOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935926 | |
| Record name | MK-386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158493-17-5 | |
| Record name | (4aR,4bS,6aR,7R,9aS,9bS,10S,11aR)-7-[(1R)-1,5-Dimethylhexyl]hexadecahydro-1,4a,6a,10-tetramethyl-2H-indeno[5,4-f]quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158493-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7beta-Dimethyl-4-azacholestan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158493175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-386 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWDKP12EUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


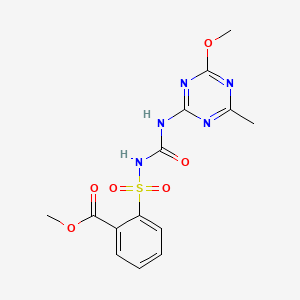
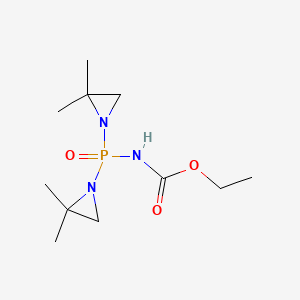
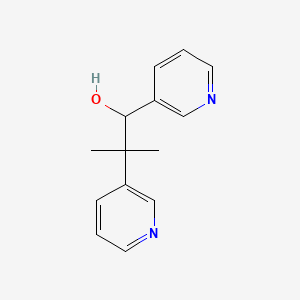
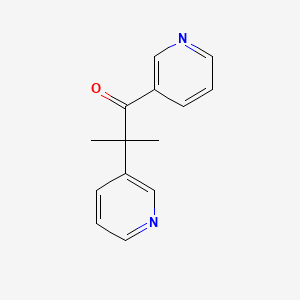


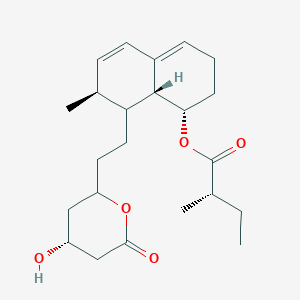

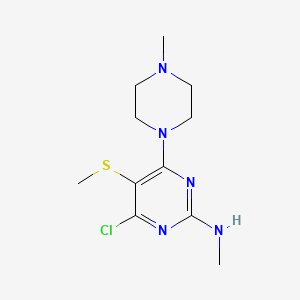
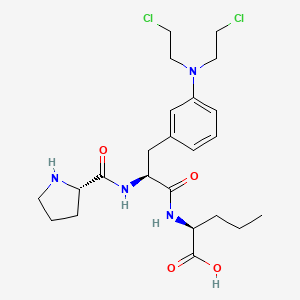
![5-O-[8-(cis-2,6-dimethylmorpholino)octylcarbamoyl]eseroline](/img/structure/B1676551.png)
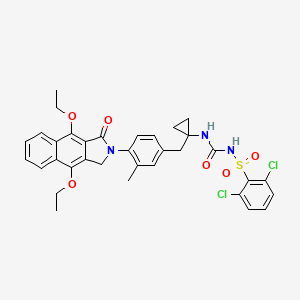

![2-(2,4-difluorophenyl)-3-methyl-1-(1,2,4-triazol-1-yl)-3-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]sulfanylbutan-2-ol](/img/structure/B1676558.png)
